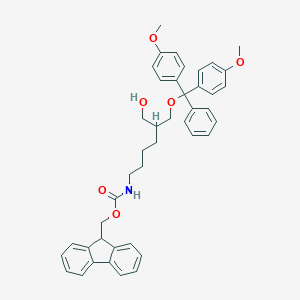

(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex carbamate compounds often involves strategic functionalization of core structures to introduce various substituents, including methoxyphenyl, hydroxymethyl, and fluorenyl groups. For instance, the synthesis of carbamate analogues of bis-amidines under mild conditions has been explored to evaluate their potential as prodrugs (Rahmathullah et al., 1999). Similarly, the generation of stable carbocations through hydride abstraction demonstrates the manipulation of fluorene and methoxyphenyl units (Ito et al., 1999). These methods highlight the diverse synthetic routes available for constructing complex molecules involving carbamate functionalities.

Molecular Structure Analysis

The molecular structure of carbamate compounds is often characterized by the presence of a carbamate group linked to aromatic systems, such as fluorene and phenyl rings, which may have methoxy substituents to influence electronic and steric properties. The crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, for example, shows the spatial arrangement and conformational preferences of fluorene-based carbamates (Yamada et al., 2008). Such analyses are critical for understanding the molecule's reactivity and interaction potential.

Chemical Reactions and Properties

Carbamate compounds undergo a variety of chemical reactions, including transformations into prodrugs for enhanced biological activity. The conversion of amidines into carbamates to modulate properties like toxicity and bioavailability has been documented (Rahmathullah et al., 1999). Additionally, the stability and reactivity of carbocations derived from fluorene and methoxyphenyl groups have been explored, revealing insights into the electronic effects of substituents (Ito et al., 1999).

Physical Properties Analysis

The physical properties of such complex molecules are influenced by their structural features. For instance, the solubility, melting points, and crystallinity can be affected by the presence of methoxyphenyl groups and the overall molecular geometry. Research on related compounds, such as fluorene-based polyamides, shows how ether and bulky groups contribute to properties like solubility and thermal stability (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, hydrolysis stability, and potential for forming derivatives, are pivotal for the application and further modification of carbamate compounds. Studies on the antileukemic activity of carbamate derivatives underscore the significance of chemical modifications on biological activities (Anderson et al., 1989).

Wissenschaftliche Forschungsanwendungen

Role of Carbamate Derivatives in Scientific Research

Carbamate derivatives are widely studied for their biological activities and applications in developing pharmaceuticals and pesticides. Their mechanism of action often involves inhibiting enzymes like acetylcholinesterase, which is crucial for nerve function in insects and humans. This inhibition is a basis for their use in treating diseases and as insecticides (Rosenberry & Cheung, 2019). Moreover, carbamates' structural diversity allows for extensive pharmacological exploration, including anticancer, antimicrobial, and neuroprotective properties (Liew et al., 2020).

Methoxyphenyl Groups in Drug Development

Methoxyphenyl compounds are crucial in developing drugs due to their ability to modulate biological activity. Their presence in molecules has been associated with enhanced pharmacokinetic properties and biological activity, making them valuable in designing drugs with improved efficacy and safety profiles. For example, methoxy groups contribute to the metabolic stability of drugs, affecting their duration of action and overall therapeutic potential.

Fluoren-9-yl Moiety in Material Science and Sensing Applications

The fluoren-9-yl group is notable for its role in materials science, particularly in developing fluorescent dyes and sensors. Compounds containing the fluoren-9-yl moiety exhibit strong fluorescence, making them excellent candidates for creating sensitive and selective sensors for environmental monitoring and biological imaging applications (Roy, 2021). Furthermore, this structural motif is explored in organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties, contributing to advancements in display technologies and lighting systems (Squeo & Pasini, 2020).

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45NO6/c1-47-35-23-19-33(20-24-35)43(32-13-4-3-5-14-32,34-21-25-36(48-2)26-22-34)50-29-31(28-45)12-10-11-27-44-42(46)49-30-41-39-17-8-6-15-37(39)38-16-7-9-18-40(38)41/h3-9,13-26,31,41,45H,10-12,27-30H2,1-2H3,(H,44,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJDBZXVQQQARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402329 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate | |

CAS RN |

147190-32-7 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)